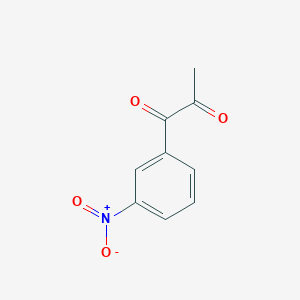

1-(3-Nitrophenyl)propane-1,2-dione

Description

1-(3-Nitrophenyl)propane-1,2-dione is an aromatic α-diketone characterized by a nitro (-NO₂) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₄H₉NO₄, with a molecular weight of 255.23 g/mol (CAS: 56856-43-0) . The compound’s structure combines a diketone backbone (R-C(=O)-C(=O)-R') with a 3-nitrophenyl group, which imparts significant electronic effects due to the nitro group’s strong electron-withdrawing nature.

While the provided evidence lacks direct synthesis protocols for this specific compound, analogous α-diketones are synthesized via reactions involving pyruvic acid derivatives, oxalyl chloride, and nucleophiles (e.g., amines or aromatic groups) in solvents like CH₂Cl₂ or ethanol . Characterization typically employs NMR spectroscopy, elemental analysis, and X-ray diffraction for structural validation .

Properties

CAS No. |

6401-17-8 |

|---|---|

Molecular Formula |

C9H7NO4 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

1-(3-nitrophenyl)propane-1,2-dione |

InChI |

InChI=1S/C9H7NO4/c1-6(11)9(12)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3 |

InChI Key |

AYPJXGCCAPBHLU-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural analogs of 1-(3-Nitrophenyl)propane-1,2-dione, emphasizing substituent effects, synthesis, and functional properties:

Key Comparative Insights:

Substituent Position and Electronic Effects: The 3-nitro group in the target compound contrasts with 2-nitro in 2s (). Electron-withdrawing groups (e.g., -NO₂) decrease electron density at the diketone core, reducing nucleophilicity but enhancing oxidative stability. Conversely, electron-donating groups (e.g., -OCH₃ in ) increase solubility and metabolic turnover .

Biological Activity: Morpholine/piperidine derivatives (e.g., 1-(piperidin-1-yl)propane-1,2-dione) exhibit notable antioxidant activity when coordinated to metals. For example, Ni(II) complexes showed IC₅₀ = 19.6 µM against ABTS•+ radicals, outperforming Trolox by 1.7-fold . In contrast, non-coordinated thiosemicarbazones (e.g., 4-phenylthiosemicarbazone) demonstrated higher activity than their metal complexes, suggesting ligand structure dictates antioxidant efficacy .

Synthetic Accessibility :

- Aryl-substituted diketones (e.g., 2s, 2r) are synthesized via Hg(II)-mediated oxidation of alkynes, with yields ranging from 33% (2s) to 86% (2p) . Heterocyclic analogs (e.g., furyl or thienyl derivatives) require condensation reactions with thiosemicarbazides or heteroaromatic precursors .

Applications and Limitations :

- Nitroaryl diketones (e.g., 1-(3-Nitrophenyl)-propane-1,2-dione) are understudied in biological contexts but hold promise in materials science due to nitro group redox activity.

- Furan/thiophene derivatives face usage restrictions in consumer products due to safety concerns, despite favorable physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.